2-Butyl-6-hydroxypyrimidin-4(1H)-one

Description

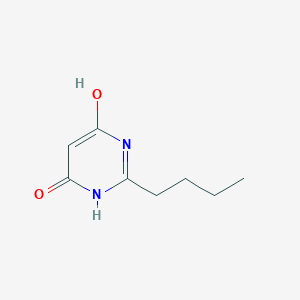

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-9-7(11)5-8(12)10-6/h5H,2-4H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUUROUSCANZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483990 | |

| Record name | 2-butyl-4-hydroxy-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60185-67-3 | |

| Record name | 2-butyl-4-hydroxy-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butyl 6 Hydroxypyrimidin 4 1h One and Its Analogues

Strategies for Constructing the Pyrimidin-4(1H)-one Core

The construction of the central pyrimidin-4(1H)-one ring is the cornerstone of synthesizing the target compound and its derivatives. Several reliable methods have been established for this purpose.

A primary and widely employed method for constructing the 4-pyrimidinone ring is the cyclocondensation reaction between a β-ketoester and an amidine. This approach offers a direct route to 2,6-disubstituted-4-hydroxypyrimidinones. In the context of 2-Butyl-6-hydroxypyrimidin-4(1H)-one, the reaction would typically involve the condensation of valeramidine (to introduce the 2-butyl group) with a derivative of a β-ketoester like diethyl malonate.

The general mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidinone ring. The choice of solvent and catalyst, often a base like sodium ethoxide, is crucial for driving the reaction to completion and maximizing the yield. For instance, the synthesis of C5 pyrimidinone carboxylic esters can be achieved by treating amidines with triethyl methanetricarboxylate in the presence of triethylamine and TMSCl nih.gov.

An alternative strategy for forming the pyrimidinone core involves the use of thiourea instead of urea or amidines in a cyclocondensation reaction, often a variation of the Biginelli reaction. nih.gov This initial step yields a 2-thioxopyrimidin-4(1H)-one derivative, where a sulfur atom is present at the C2 position. These intermediates are often referred to as 2-thiopyrimidines.

The key advantage of this method is the reactivity of the 2-thio group, which can be subsequently removed or replaced. The conversion of the 2-thioxo intermediate to the desired 2-unsubstituted or 2-alkyl substituted pyrimidinone is achieved through desulfurization. This process can be carried out using various reagents, such as Raney nickel or by oxidative methods, which replace the sulfur atom with an oxygen or hydrogen, or facilitate further substitution. This two-step process provides a versatile entry point for creating a variety of pyrimidinone analogues. nih.gov For example, 5-allyl-6-benzyl-2,3-dihydro-2-thioxopyrimidin-4(1H)-one is a key intermediate prepared through the reaction of a β-ketoester with thiourea. nih.gov

One-pot syntheses have gained significant traction due to their efficiency, reduced waste, and operational simplicity. These methods are particularly valuable for constructing complex fused heterocyclic systems. The synthesis of pyrido[2,3-d]pyrimidines, which contain a pyrimidin-4(1H)-one ring fused with a pyridine (B92270) ring, is a prominent example.

These reactions are often multi-component condensations. For instance, a one-pot, three-component reaction of 6-aminouracil (a pyrimidinone derivative), an aromatic aldehyde, and malononitrile can generate pyrido[2,3-d]pyrimidine derivatives. scirp.org Such reactions can be catalyzed by various agents, including bismuth triflate or nano ZnO, and may be performed under conventional heating or microwave irradiation to enhance reaction rates and yields. scirp.orgresearchgate.net The development of solid-phase synthesis techniques has also enabled the versatile production of trisubstituted 1H-pyrido[2,3-d]pyrimidin-4-ones. nih.gov

Table 1: Examples of Catalysts in One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Starting Materials | Catalyst | Conditions | Product Type | Reference |

| 6-amino-1,3-dimethyluracil, arylaldehydes, malononitrile | Bismuth Triflate (Bi(OTf)₃) | Reflux in Ethanol | 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles | scirp.org |

| 6-aminopyrimidin-4(3H)-one derivative, 1H-indene-1,3(2H)-dione, aromatic aldehydes | nano ZnO | Microwave Irradiation | Bisfused cycles with pyrido[2,3-d]pyrimidine moiety | researchgate.net |

| 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Meldrum's acid, aryl aldehydes | HAp-encapsulated-γ-Fe₂O₃ supported sulfonic acid | 60°C, Solvent-free | Novel pyrido[2,3-d]pyrimidines | researchgate.net |

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates essentially all the atoms of the starting materials. nih.gov The Biginelli reaction is a classic and powerful MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.com

This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. mdpi.com The versatility of the Biginelli reaction allows for the synthesis of a wide library of pyrimidinone derivatives by varying the three core components. While it traditionally produces dihydropyrimidinones, modifications and subsequent oxidation steps can yield the fully aromatic pyrimidinone core. The reaction mechanism is thought to proceed through a series of condensation and cyclization steps, and its efficiency can be influenced by the choice of catalyst and reaction conditions. mdpi.comresearchgate.net

Continuous efforts are being made to refine the synthesis of pyrimidinones (B12756618) to improve yields, reduce reaction times, and employ more environmentally friendly conditions. mdpi.com Key areas of improvement include the use of novel catalysts and energy sources.

Introduction and Modification of the 2-Butyl Substituent

The identity of the substituent at the C2 position of the pyrimidinone ring is critical for the compound's biological activity. For this compound, the butyl group is typically introduced from the outset of the synthesis.

The most common method involves using a precursor that already contains the butyl group. In the cyclocondensation approach (see 2.1.1), this is achieved by using valeramidine (pentanamidine) as the amidine component. Valeramidine itself is synthesized from valeronitrile. The nitrile is converted to the corresponding imidate, which is then reacted with ammonia to produce the amidine. This amidine, carrying the n-butyl group, is then reacted with a suitable β-dicarbonyl compound to form the pyrimidinone ring with the butyl group pre-installed at the 2-position.

Another versatile method for introducing substituents at the C2 position involves starting with a 2-thioxopyrimidine intermediate, as described in section 2.1.2. The thio group at the C2 position can be converted into a leaving group, such as a methylthio group, by alkylation. nih.gov This allows for subsequent nucleophilic substitution reactions, where various nucleophiles can be introduced to displace the methylthio group, providing a route to a diverse range of 2-substituted pyrimidinones.

Strategies for Aliphatic Chain Incorporation at Position 2

The introduction of an alkyl substituent, such as a butyl group, at the C2-position of the pyrimidinone ring is a critical step in the synthesis of the target molecule. The primary methods for achieving this are based on cyclocondensation reactions, where acyclic precursors are assembled to form the heterocyclic core.

One of the most established methods is the Pinner pyrimidine (B1678525) synthesis . This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net To synthesize this compound, a suitable 1,3-dicarbonyl precursor, such as a β-keto ester (e.g., ethyl acetoacetate), is reacted with valeramidine (pentanamidine). The amidine provides the N-C-N fragment, with the alkyl group of the amidine becoming the substituent at the C2-position of the resulting pyrimidinone ring. slideshare.net

Another prominent strategy is the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives. nih.gov This approach offers flexibility in the precursors that can be employed. The core of the Pinner reaction itself, the acid-catalyzed reaction of a nitrile (e.g., valeronitrile) with an alcohol, generates an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org These intermediates are valuable as they can subsequently react with ammonia or amines to form the required amidine precursor for the pyrimidine synthesis. wikipedia.org

| Strategy | Precursor 1 | Precursor 2 | Key Features |

| Pinner Synthesis | 1,3-Dicarbonyl (e.g., β-keto ester) | Aliphatic Amidine (e.g., Valeramidine) | A classic and versatile method for forming the pyrimidine ring with simultaneous C2-alkylation. slideshare.net |

| Pinner Salt Route | Aliphatic Nitrile (e.g., Valeronitrile) | Alcohol + Acid, then Ammonia/Amine | Forms the amidine precursor in situ from a nitrile, which then undergoes cyclocondensation. wikipedia.orgorganic-chemistry.org |

| α-Aminoamidine Cyclocondensation | α-Aminoamidine | Carbonyl Derivative | Provides an alternative pathway using different starting materials to achieve the 2-alkylpyrimidinone core. nih.gov |

Selective Functionalization of the Butyl Moiety for Derivatization

Once the 2-butyl-pyrimidinone scaffold is assembled, further diversification can be envisioned through the chemical modification of the butyl side chain. However, the selective functionalization of this unactivated aliphatic chain presents a significant synthetic challenge. The C-H bonds of the butyl group are relatively inert, and achieving regioselective modification without affecting the heterocyclic ring is difficult.

Direct C-H functionalization of such alkyl chains on complex heterocyclic systems is not widely documented in the literature. Theoretical approaches could involve free-radical reactions, such as radical halogenation, to introduce a handle for further substitution. However, this method often suffers from a lack of selectivity, potentially leading to a mixture of halogenated products at different positions on the butyl chain and possible reactions on the pyrimidinone ring itself. Consequently, this route is often synthetically impractical for producing single, well-defined derivatives. For complex modifications, a more common strategy involves incorporating the desired functionality into the amidine precursor before the cyclocondensation step.

Strategies for Introducing and Manipulating the 6-Hydroxyl Group

The 6-hydroxyl group is a key feature of the target molecule, and its introduction can be achieved either during the initial ring formation or by subsequent manipulation of a precursor molecule.

The Pinner synthesis and related cyclocondensation reactions are primary routes for the direct installation of this group. slideshare.net The use of a β-keto ester or malonic ester as the 1,3-dicarbonyl component directly yields a hydroxypyrimidine upon condensation with an amidine. slideshare.net Similarly, a patented process describes the reaction of diketene with a guanidine in a strongly acidic medium to produce 2-amino-4-hydroxy-6-alkylpyrimidines, demonstrating a direct route to the core structure. google.com The cyclocondensation of β-ketoenamides is another method that can lead to related hydroxypyridine structures, highlighting the utility of 1,3-dicarbonyl compounds as precursors. nih.gov

Direct Hydroxylation Methodologies

Direct C-H hydroxylation of a pre-formed pyrimidinone ring at the C6-position is an attractive but challenging strategy due to the electron-deficient nature of the ring. Modern synthetic methods offer potential solutions, often requiring specialized reagents or catalysts.

One advanced approach is boron-mediated, transition-metal-free C-H hydroxylation. researchgate.net This method typically requires a directing group on the molecule to guide the borylation and subsequent oxidation to the hydroxyl group. Another strategy involves base-catalyzed halogen transfer, where a C-H bond is first halogenated to create an active site for subsequent nucleophilic hydroxylation. nih.gov Furthermore, methodologies developed for structurally similar heterocycles, such as the rhodium-catalyzed C6-selective C-H acetoxylation of 2-pyridones, could potentially be adapted. researchgate.net This reaction also relies on a directing group, usually attached to the ring nitrogen, to achieve the required regioselectivity. These methods represent cutting-edge approaches but may require significant optimization for the specific 2-butyl-pyrimidinone substrate.

Conversion from Precursor Functional Groups

A more traditional and often more reliable method for introducing the 6-hydroxyl group is through the conversion of a precursor functional group, most commonly a halogen. The synthesis typically involves creating a 6-chloropyrimidinone, which then serves as an electrophile for nucleophilic substitution.

The hydroxyl group itself can be converted into a more versatile leaving group. For instance, treatment of a 6-hydroxypyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the corresponding 6-chloropyrimidinone. mdpi.com This chloro-derivative can then be hydrolyzed back to the hydroxyl compound, often using aqueous base, or it can be reacted with other nucleophiles to generate a wide array of analogues. mdpi.comresearchgate.net This two-step sequence allows for the manipulation and diversification of the C6-position.

| Transformation | Starting Group | Reagent(s) | Product Group | Purpose |

| Chlorination | -OH | POCl₃ | -Cl | Activation of the C6 position for nucleophilic substitution. mdpi.com |

| Hydrolysis | -Cl | NaOH (aq) | -OH | Introduction of the hydroxyl group from a halogen precursor. researchgate.net |

Derivatization at the N1-Position of the Pyrimidin-4(1H)-one Ring

The N1-position of the pyrimidinone ring is a common site for derivatization, allowing for the modulation of the molecule's physicochemical properties. N1-alkylation is a frequently employed transformation to introduce various substituents.

A standard method for N1-alkylation involves reacting the pyrimidinone with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base like potassium carbonate (K₂CO₃). la-press.org A significant challenge in the alkylation of pyrimidinones is controlling the regioselectivity between N-alkylation and O-alkylation. The outcome can be influenced by the choice of solvent and the counter-ion of the pyrimidinone salt, a principle explained by Hard and Soft Acids and Bases (HSAB) theory. researchgate.net For instance, using hard electrophiles like methyl sulfate in dioxane tends to favor N1-methylation. researchgate.net

To achieve high selectivity under mild conditions, phase-transfer catalysis (PTC) has been successfully applied. nih.gov This method can be performed under solvent-less conditions using a catalyst like tetrabutylammonium hydrogen sulfate with an aqueous base, providing selective N1-alkylation. nih.gov For introducing aromatic or vinylic groups, copper-catalyzed Chan-Evans-Lam (CEL) N-arylation with arylboronic acids is an effective method. nih.gov

| Method | Reagent(s) | Type of Group Added | Key Features |

| Standard Alkylation | Alkyl halide, K₂CO₃ | Alkyl | A common and straightforward method for N1-alkylation. la-press.org |

| Phase-Transfer Catalysis (PTC) | Alkyl halide, TBAI, NaOH (aq) | Alkyl | Offers high selectivity for N1-alkylation under mild, often solvent-free, conditions. nih.gov |

| Chan-Evans-Lam Coupling | Arylboronic acid, Cu(OAc)₂ | Aryl / Alkenyl | Enables the formation of C-N bonds to introduce aromatic and vinylic substituents at N1. nih.gov |

Green Chemistry Principles and Sustainable Approaches in Pyrimidinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidinones to minimize environmental impact and improve efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and lowering energy consumption.

A cornerstone of green pyrimidinone synthesis is the use of multicomponent reactions (MCRs) , such as the Pinner synthesis or the Biginelli reaction. MCRs enhance atom economy by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures.

The use of sustainable and reusable catalysts is another key aspect. Heterogeneous catalysts, such as ammonium sulfate loaded onto a hydrothermal carbon support, have been developed for reactions like N-alkylation, allowing for easy separation and recycling of the catalyst. ias.ac.in

Replacing volatile organic solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions , significantly reduces the environmental footprint of the synthesis. nih.gov Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction rates, shorten reaction times, and often improve yields compared to conventional heating methods.

| Green Chemistry Approach | Example Application | Benefit(s) |

| Multicomponent Reactions | Pinner Synthesis, Biginelli Reaction | High atom economy, reduced number of steps, less waste. |

| Heterogeneous Catalysis | Ammonium Sulfate@Hydro-thermal Carbon | Catalyst is easily separated and can be reused, milder reaction conditions. ias.ac.in |

| Solvent-Free Conditions | PTC for N1-alkylation | Eliminates solvent waste, simplifies workup. nih.gov |

| Microwave/Ultrasound | Cyclocondensation Reactions | Faster reaction rates, reduced energy consumption, often higher yields. |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral analogues of this compound. Such methods are essential for investigating the differential biological activities of individual enantiomers. Research in this area focuses on the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms during the formation of the pyrimidinone core or the introduction of chiral substituents.

One notable approach involves the asymmetric cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides. This method has been shown to produce chiral pyrimidine-substituted diester D–A cyclopropanes in high yields and with excellent enantioselectivity, reaching up to 97% yield and 99% enantiomeric excess (ee). rsc.org These chiral cyclopropane derivatives can serve as versatile intermediates for the synthesis of more complex chiral pyrimidine nucleoside analogues. rsc.org

Another strategy employs amino acid-derived carboxamides in condensation reactions to afford chiral pyrimidine derivatives. mdpi.com While this method has been reported to produce modest yields, it demonstrates the feasibility of incorporating chirality from readily available chiral pool sources like amino acids. mdpi.com The resulting chiral pyrimidines have been studied using NMR and DFT methods to confirm their structures. mdpi.com

Furthermore, novel chiral amino-pyrimidine derivatives have been synthesized through straightforward and economical methods, showcasing excellent antiviral activities. wjarr.com While the specific details of the stereoselective synthesis were not the focus of the available literature, the successful isolation of chiral, biologically active pyrimidine compounds underscores the importance of asymmetric synthesis in this field.

The following table summarizes the key aspects of a representative stereoselective synthesis of chiral pyrimidine analogues, which could be adapted for the synthesis of chiral this compound analogues.

Table 1: Enantioselective Cyclopropanation for the Synthesis of Chiral Pyrimidine-Substituted Diester D–A Cyclopropanes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| N1-vinylpyrimidines | Phenyliodonium ylides | Chiral Catalyst | Chiral pyrimidine-substituted diester D–A cyclopropanes | up to 97 | up to 99 |

This data is based on a reported highly enantioselective cyclopropanation reaction. rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Butyl 6 Hydroxypyrimidin 4 1h One

Tautomerism in 2-Butyl-6-hydroxypyrimidin-4(1H)-one: Keto-Enol and Lactam-Lactim Equilibria

The structure of this compound allows for several tautomeric forms to exist in equilibrium. This phenomenon is a critical aspect of its chemistry, influencing its physical properties and reactivity. The primary tautomeric equilibria at play are the keto-enol and lactam-lactim forms.

In solution, 4-hydroxypyrimidines are known to undergo keto-enol tautomerization, leading to the formation of pyrimidin-4(1H)-one and pyrimidin-4(3H)-one structures. acs.org The relative stability of these tautomers can be influenced by the nature and position of other substituents on the ring. acs.org For this compound, the principal tautomeric forms are the 1H-keto and 3H-keto forms, along with the aromatic 4-hydroxy form. The lactam-lactim tautomerism describes the equilibrium between the amide (lactam) and the imidic acid (lactim) forms of the pyrimidinone ring.

Experimental studies on substituted pyrimidinones (B12756618), such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that the predominant tautomer can vary between the solid state and solution. ias.ac.insioc-journal.cnresearchgate.net In the solid state, there is often a strong preference for one tautomeric form, which can be influenced by crystal packing and hydrogen bonding. ias.ac.insioc-journal.cnresearchgate.net For instance, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from different solvents can yield different tautomeric forms in the solid state. ias.ac.insioc-journal.cnresearchgate.net It is common for the keto forms to be more stable.

In solution, techniques like NMR spectroscopy are invaluable for studying tautomeric equilibria. For some related compounds, the application of both 1H and 13C NMR has allowed for the identification and quantification of different tautomers present in a sample. nih.gov The solvent can significantly impact the position of the equilibrium. For this compound, it is expected that in solution, a dynamic equilibrium exists between the different keto and enol forms, with the exact ratio being solvent-dependent.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the relative stabilities of pyrimidinone tautomers and the energy barriers for their interconversion. acs.orgumich.edu For the parent 4-hydroxypyrimidine (B43898), computational models have been used to assess the tautomeric equilibrium in the gas phase. acs.org These studies often interpret the energetics of the tautomeric equilibrium in terms of aromaticity, intramolecular hydrogen bonds, and electronic delocalization. umich.edu

For this compound, computational modeling would be expected to show that the keto forms are generally more stable than the enol (hydroxy) form, a common feature in related heterocyclic systems. umich.edu The butyl group at the C2 position is not expected to dramatically alter the fundamental tautomeric preferences of the hydroxypyrimidinone core, though it may have subtle electronic and steric effects.

Table 1: Expected Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| This compound (1H-Keto) |  | Keto group at C4, proton at N1. |

| 2-Butyl-6-hydroxypyrimidin-4(3H)-one (3H-Keto) |  | Keto group at C4, proton at N3. |

| 2-Butyl-4,6-dihydroxypyrimidine (Enol/Hydroxy) |  | Aromatic ring with two hydroxyl groups. |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidinone Ring

The pyrimidine (B1678525) ring is inherently electron-deficient, which generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. wikipedia.orgbhu.ac.in However, the presence of activating groups like hydroxyl (or its keto tautomer) significantly modifies this reactivity.

The C5 position of the pyrimidinone ring is analogous to the alpha-carbon of a β-dicarbonyl compound in its keto tautomeric forms. This position is activated by the two adjacent carbonyl or enol groups, making it the most likely site for electrophilic substitution. wikipedia.org Reactions such as halogenation, nitration, and nitrosation are known to occur at the C5 position in activated pyrimidines. wikipedia.org Therefore, it is anticipated that this compound would undergo electrophilic substitution at the C5 position.

The nitrogen atoms of the pyrimidinone ring are nucleophilic and can react with electrophiles. N-alkylation is a common reaction for pyrimidinones. ias.ac.inla-press.org The regioselectivity of N-alkylation (N1 vs. N3) can be influenced by the substituents on the ring and the reaction conditions. acs.org For this compound, alkylation at the N1 position is a probable reaction, leading to N1-alkylated derivatives. The use of a base like potassium carbonate in a polar aprotic solvent is a typical condition for such reactions. la-press.org

Table 2: Expected Reactivity of this compound

| Position | Reaction Type | Expected Product |

| C5 | Electrophilic Substitution (e.g., Bromination) | 5-Bromo-2-butyl-6-hydroxypyrimidin-4(1H)-one |

| N1 | Nucleophilic Attack (e.g., Alkylation with R-X) | 1-Alkyl-2-butyl-6-hydroxypyrimidin-4(1H)-one |

Redox Chemistry of the Pyrimidinone System

The pyrimidine ring can participate in redox reactions, either through oxidation or reduction. The presence of hydroxyl groups can influence the redox potential and the outcome of these reactions. acs.orgnih.gov

Oxidation of hydroxypyrimidines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. researchgate.netnih.gov For instance, the oxidation of 5-hydroxypyrimidine (B18772) nucleosides can result in the formation of hydantoin (B18101) derivatives through ring contraction. acs.orgnih.gov It is conceivable that under certain oxidative conditions, the pyrimidine ring of this compound could undergo transformation, potentially involving the C5-C6 bond.

Reduction of the pyrimidine ring, particularly the C5-C6 double bond, is also a known transformation, often catalyzed by enzymes like dihydropyrimidine (B8664642) dehydrogenase. umich.edu Chemical methods for the reduction of this double bond are also available. umich.edu Thus, this compound could potentially be reduced to the corresponding dihydropyrimidine derivative.

Oxidation Pathways

While specific oxidation studies on this compound are not extensively documented, the oxidation of analogous pyrimidine derivatives suggests potential pathways. The pyrimidine ring, being electron-deficient, is generally resistant to oxidation. However, the presence of the electron-donating hydroxyl group at the 6-position can activate the ring towards electrophilic attack, a key step in many oxidation reactions.

Oxidation is likely to be initiated at the electron-rich centers of the molecule. The hydroxyl group itself can be a primary site of oxidation, potentially leading to the formation of a semiquinone-type radical intermediate, especially in the presence of one-electron oxidants. This process is often facilitated by the deprotonation of the hydroxyl group.

In a study on the oxidation of related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, it was observed that the reaction with an oxidizing agent like phenyliodonium (B1259483) diacetate (PIDA) in the presence of an oxygen source could lead to the formation of carbonyl compounds. mdpi.com A plausible mechanism involves the interaction of an intermediate with molecular oxygen. mdpi.com For this compound, a similar pathway could be envisioned, where oxidation might lead to the formation of a dicarbonyl species or ring-opened products, depending on the reaction conditions and the oxidant used.

Furthermore, the methylene (B1212753) group of the butyl substituent adjacent to the pyrimidine ring could be susceptible to oxidation under certain conditions, forming a hydroperoxide or a carbonyl group, although this would likely require more forcing conditions.

Reduction Reactions

The reduction of the pyrimidinone ring in this compound can be anticipated to occur at several sites. The C5-C6 double bond is a potential site for catalytic hydrogenation. This type of reaction would result in the formation of a dihydropyrimidinone derivative.

The carbonyl group at the 4-position is another potential target for reduction. The use of reducing agents such as sodium borohydride (B1222165) could potentially reduce the carbonyl to a secondary alcohol. However, the reactivity of this group is influenced by its participation in the amide-like resonance of the pyrimidinone ring, which can decrease its electrophilicity compared to a simple ketone.

Role of the 6-Hydroxyl and 2-Butyl Groups in Directing Reactivity

The substituents on the pyrimidinone ring play a critical role in directing the course of chemical reactions.

The 6-hydroxyl group is a powerful directing group. As an electron-donating group, it increases the electron density of the pyrimidine ring, particularly at the ortho and para positions. This activating effect makes the ring more susceptible to electrophilic attack. In the context of this compound, the hydroxyl group would activate the C5 position towards electrophiles. Moreover, the hydroxyl group can act as a proton donor and a hydrogen bond donor, which can influence the solubility of the compound and its interaction with catalysts and other reactants. rsc.org Studies on the platinum-catalyzed oxidation of alcohols have shown that hydroxyl groups can directly participate in catalytic pathways and reduce activation barriers. rsc.org

Reaction Kinetics and Thermodynamic Studies of Pyrimidinone Transformations

Reaction Kinetics:

The kinetics of reactions involving pyrimidinones are influenced by factors such as the nature of the solvent, the temperature, and the specific reactants involved. For instance, the alkylation of 2-methylpyrimidinone-4 with ethyl bromide has been studied, and the reaction follows second-order kinetics. neliti.com The rate of alkylation was found to decrease as the steric bulk of the substituent at the 2-position increased. neliti.com This suggests that for this compound, the butyl group would likely slow down reactions occurring at or near the C2 position compared to a smaller alkyl substituent.

The table below presents kinetic data for the alkylation of related 2-substituted pyrimidinones.

| 2-Substituent (R) | Alkylating Agent (R') | Rate Constant (l.mol⁻¹sec⁻¹ x 10³) |

| H | CH₃I | 3.34 |

| CH₃ | CH₃I | 1.84 |

| C₂H₅ | CH₃I | 1.41 |

| H | C₂H₅I | 2.28 |

| Data adapted from a study on the alkylation of 2-substituted pyrimidinones-4. neliti.com |

Thermodynamic Studies:

Thermodynamic data provides information on the stability and energy changes associated with chemical transformations. For the parent compound, 4(3H)-pyrimidinone, the standard molar enthalpy of formation in the gaseous phase has been determined. acs.org Such data is crucial for understanding the energy landscape of reactions involving the pyrimidinone core.

The table below summarizes thermodynamic data for the sublimation of 4(3H)-pyrimidinone.

| Thermodynamic Parameter | Value at 298.15 K |

| ΔHsub | 118.5 ± 2.0 kJ·mol⁻¹ |

| ΔSsub | 199.9 ± 6.7 J·K⁻¹·mol⁻¹ |

| ΔGsub | 59.0 ± 2.1 kJ·mol⁻¹ |

| Data for 4(3H)-pyrimidinone. acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 2-Butyl-6-hydroxypyrimidin-4(1H)-one.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical analysis, the butyl group protons would appear in the upfield region, with the terminal methyl (CH₃) group exhibiting a triplet, and the adjacent methylene (B1212753) (CH₂) groups appearing as multiplets. The lone proton on the pyrimidine (B1678525) ring would be expected to resonate in the downfield region due to the influence of the electronegative nitrogen atoms and the carbonyl group. The protons on the hydroxyl and amine groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for the four carbons of the butyl chain and the four carbons of the pyrimidine ring. The carbonyl carbon (C=O) would be significantly deshielded, appearing at a high chemical shift value.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | br s | 1H | N-H |

| 9.5 - 10.5 | br s | 1H | O-H |

| 5.15 | s | 1H | C₅-H |

| 2.45 | t | 2H | -CH₂- (alpha) |

| 1.58 | sext | 2H | -CH₂- (beta) |

| 1.35 | sext | 2H | -CH₂- (gamma) |

| 0.90 | t | 3H | -CH₃ |

Note: br s = broad singlet, s = singlet, t = triplet, sext = sextet. Chemical shifts are referenced to a standard and can vary based on solvent and experimental conditions.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 165.2 | C₄ (C=O) |

| 162.8 | C₆ (C-OH) |

| 158.5 | C₂ |

| 98.7 | C₅ |

| 35.4 | -CH₂- (alpha) |

| 29.8 | -CH₂- (beta) |

| 22.1 | -CH₂- (gamma) |

| 13.9 | -CH₃ |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons of the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at 5.15 ppm would correlate with the carbon signal at 98.7 ppm, confirming the C₅-H assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₂N₂O₂), the calculated monoisotopic mass is 168.0899 Da. An HRMS experiment would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 169.0972 | 169.0970 |

| [M+Na]⁺ | 191.0791 | 191.0789 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample and for analyzing complex mixtures. In the context of synthesizing this compound, LC-MS can be used to monitor the progress of the reaction, identify byproducts, and confirm the molecular weight of the final product. The retention time from the LC provides a characteristic identifier for the compound under specific chromatographic conditions.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Types

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bond types.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, O-H, C-H, C=O, and C=N bonds. The presence of a strong, broad absorption in the region of 3200-3400 cm⁻¹ would indicate N-H and O-H stretching, while a strong absorption around 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) group.

Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Broad, Strong | N-H and O-H stretching |

| 2958, 2929, 2871 | Medium | C-H stretching (alkyl) |

| 1685 | Strong | C=O stretching (amide) |

| 1640 | Medium | C=N and C=C stretching |

| 1465, 1378 | Medium | C-H bending (alkyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Protonation State Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For a compound such as this compound, the presence of a pyrimidine ring, which contains chromophoric units like C=O, C=C, and C=N, would lead to distinct absorption bands in the UV spectrum. These absorptions are the result of electrons being promoted from lower-energy molecular orbitals (such as non-bonding n and bonding π orbitals) to higher-energy anti-bonding molecular orbitals (π*).

The wavelength of maximum absorption (λmax) and the intensity of these bands are highly sensitive to the molecular environment. For example, variations in solvent polarity can induce shifts in these absorption bands. Crucially, the protonation state of the molecule would significantly influence its electronic structure and, as a result, its UV-Vis spectrum. The hydroxyl group and the amide-like protons on the pyrimidine ring can be deprotonated at various pH levels. By recording the UV-Vis spectra across a range of pH values, the pKa values of the compound could be determined. Each of the different ionic forms (cationic, neutral, anionic) would present a unique spectral profile, enabling the study of protonation-deprotonation equilibria.

Table 4.4: Hypothetical UV-Vis Absorption Data for this compound

| Solvent/pH | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Methanol | Data not available | Data not available | π → π* |

| pH 2.0 (Cationic) | Data not available | Data not available | Data not available |

| pH 7.0 (Neutral) | Data not available | Data not available | Data not available |

| pH 12.0 (Anionic) | Data not available | Data not available | Data not available |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. Should suitable single crystals of this compound be successfully grown, this technique would offer an unambiguous confirmation of its molecular structure.

Such an analysis would provide critical information, including:

Bond lengths and angles: Accurate measurements of all covalent bonds and the angles between them, thereby confirming the geometry of both the butyl chain and the pyrimidine ring.

Tautomeric form: It would definitively establish whether the molecule exists in the specified 6-hydroxy-4-oxo form or other potential tautomeric forms (such as 4,6-dihydroxy or 4-hydroxy-6-oxo with the proton located on a different nitrogen atom) within the solid state.

Intermolecular interactions: The analysis would reveal the nature and geometry of hydrogen bonds and other non-covalent interactions that govern the crystal packing. This is of particular importance for this molecule, given the presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, N).

Conformation: The specific orientation of the butyl group in relation to the pyrimidine ring would be clearly established.

Table 4.5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Density (calculated, g/cm³) | Data not available |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for determining the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) within a compound. This data is subsequently used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound.

For this compound, the theoretical elemental composition can be derived from its molecular formula, C₈H₁₂N₂O₂. An experimental analysis would be conducted using an elemental analyzer, a process that involves the combustion of a small, precisely weighed sample of the pure compound. The resultant combustion gases (CO₂, H₂O, N₂) are then quantified. The experimentally determined percentages of C, H, and N should align closely with the theoretical values to corroborate the empirical formula and lend support to the proposed molecular formula.

Table 4.7: Elemental Analysis Data for this compound (C₈H₁₂N₂O₂)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 57.13 | Data not available |

| Hydrogen (H) | 7.19 | Data not available |

| Nitrogen (N) | 16.66 | Data not available |

| Oxygen (O) | 19.02 | (Typically by difference) |

Structure Property Relationship Spr Studies in Chemical Research

Influence of Structural Features on Molecular Interactions and Tautomeric Preferences

The arrangement of atoms in 2-Butyl-6-hydroxypyrimidin-4(1H)-one allows for complex interactions and the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms.

Molecular Interactions: Hydrogen bonds are a dominant force in the intermolecular interactions of pyrimidinones (B12756618). nih.gov The N-H and C=O groups of the pyrimidinone ring are primary sites for hydrogen bonding, often leading to the formation of dimers and more extensive supramolecular structures. nih.govresearchgate.net Studies on various pyrimidinone derivatives show that the N–H···O interaction is the most significant, contributing substantially to the stability of these dimers in both solution and the solid state. nih.govacs.org

Tautomeric Preferences: 4-Hydroxypyrimidines, including the title compound, are known to undergo keto-enol tautomerization. researchgate.net They can exist in equilibrium between the hydroxy form (enol) and the more stable keto forms, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. researchgate.netchemicalbook.com Computational and experimental studies have shown that for 4-hydroxypyrimidine (B43898), the keto form, specifically the pyrimidin-4-one tautomer, is generally more stable than the 4-hydroxypyrimidine form in the gas phase. researchgate.net In the solid state, there is a strong preference for the keto tautomer. nih.gov The specific tautomer that predominates can be influenced by substituents on the ring and the surrounding solvent environment. researchgate.netrsc.org

Table 1: Predominant Tautomers of Hydroxypyrimidines

| Tautomeric Form | Structural Features | General Stability |

|---|---|---|

| 4-Hydroxypyrimidine (Enol) | C=N double bonds, -OH group | Generally less stable |

| Pyrimidin-4(1H)-one (Keto) | C=O group, N1-H | More stable form |

| Pyrimidin-4(3H)-one (Keto) | C=O group, N3-H | Can be predominant depending on substitution nih.gov |

Design Principles for Modulating Pyrimidinone Scaffold Chemical Characteristics

The pyrimidinone scaffold serves as a versatile platform in chemical design, where specific substitutions at various positions can fine-tune its electronic and steric properties. nih.govnih.gov This allows for the rational design of molecules with desired characteristics.

The substituent at the C2 position plays a critical role in modulating the electronic properties of the pyrimidine (B1678525) ring. In this compound, the butyl group is an alkyl substituent. Alkyl groups are generally considered electron-donating through an inductive effect. This donation of electron density can influence the reactivity of the pyrimidinone ring. Studies on related pyrimidine derivatives have shown that introducing substituents at the 2-position can lead to small but significant changes in the bond lengths and angles of the heterocyclic ring. scispace.com For example, the introduction of an amino group at C2 was found to lengthen the adjacent ring bonds, while a chlorine atom shortened them. scispace.com The introduction of alkyl groups at the C2 position in various heterocyclic systems has been a key strategy in modifying their biological activity, often influencing pharmacokinetic properties. mdpi.comnih.gov

The hydroxyl group at the C6 position is a pivotal functional group that significantly influences the compound's properties.

Hydrogen Bonding: As a hydrogen bond donor and acceptor, the hydroxyl group can participate in extensive intermolecular and intramolecular hydrogen bonding networks. rsc.orgresearchgate.net This is crucial for the formation of stable crystal lattices and influences solubility. researchgate.net In related structures, the hydroxyl group's ability to form strong hydrogen bonds has been shown to be critical for molecular recognition in biological systems. nih.gov

Acid-Base Properties: The hydroxyl group, particularly in an aromatic system, imparts acidic properties to the molecule. The pKa value is affected by the electronic nature of the rest of the ring. Investigations into the basicity of 4,6-dihydroxypyrimidine (B14393) derivatives show that the protonation of the ring is influenced by substituents at other positions. acs.org The acidity of the hydroxyl group, in turn, affects its hydrogen bond donating capacity. nih.gov

While this compound is unsubstituted at the 5- and N1-positions (in its common tautomeric form), understanding the effects of substitution at these sites is crucial for designing analogues.

N1-Position: Alkylation or substitution at the N1 position removes the N1-H hydrogen bond donor capability, which would disrupt the common dimeric hydrogen bonding patterns seen in many pyrimidinones. nih.gov This modification also directly impacts the tautomeric equilibrium, as it can lock the molecule into a specific form. nih.gov Such substitutions are a common strategy in medicinal chemistry to alter a compound's physical properties and metabolic stability. mdpi.com

Table 2: Influence of Substituent Position on Pyrimidinone Properties

| Position | Type of Substituent | Potential Impact |

|---|---|---|

| C2 | Alkyl (e.g., Butyl) | Modulates electron density and reactivity mdpi.comnih.gov |

| C6 | Hydroxyl | Key role in H-bonding and acidity rsc.orgnih.govacs.org |

| C5 | Electron-withdrawing/donating | Alters electronic properties and basicity acs.org |

| N1 | Alkyl/Aryl | Prevents H-bond donation, alters tautomerism nih.govnih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to calculate the optimized geometry, electronic structure, and energy of the compound. kcl.ac.uk For pyrimidine (B1678525) derivatives, calculations are often performed using the B3LYP functional with various basis sets, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. kcl.ac.uk These calculations provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. jchemrev.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jchemrev.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and softer, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgjchemrev.com Quantum chemical calculations for a molecule identified as 2-Butyl-6-hydroxypyrimidin-4(1H)-one, performed using DFT (RB3LYP) theory, determined the energies of the frontier orbitals. jchemrev.com The analysis revealed a HOMO-LUMO energy gap of 3.1896 eV, indicating that the compound is reactive and kinetically unstable. jchemrev.com The energies of the HOMO, LUMO, and adjacent orbitals are detailed in the table below.

| Orbital | Energy (eV) |

| LUMO+1 (SLUMO) | -0.1043 |

| LUMO | -0.9853 |

| HOMO | -4.1749 |

| HOMO-1 (NHOMO) | -4.8994 |

| HOMO-LUMO Gap (ΔE) | 3.1896 |

| This table presents the calculated energies of the frontier molecular orbitals for this compound in a vacuum, as determined by DFT calculations. Data sourced from ResearchGate. jchemrev.com |

The distribution of electron density within a molecule is key to its interactions. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

Computational Studies on Tautomeric Equilibria and Protonation States

Hydroxypyrimidines, including this compound, can exist in different tautomeric forms, primarily the keto (-one) and enol (-ol) forms. Computational studies are essential for determining the relative stability of these tautomers. For the parent 4(3H)-pyrimidinone ring, studies have shown that the introduction of a second nitrogen atom into the ring (compared to a pyridine (B92270) ring) shifts the tautomeric equilibrium to favor the ketonic form. chemistry-chemists.com This preference is analyzed by considering factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization. chemistry-chemists.com

Computational methods, such as DFT combined with continuum solvent models like the Polarizable Continuum Model (PCM), are used to calculate the Gibbs free energies of different tautomers and protonation states (e.g., neutral vs. zwitterionic forms) in both the gas phase and in solution. jchemrev.comnih.gov These calculations help predict the dominant species under various environmental conditions, which is crucial for understanding the molecule's behavior in biological systems. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. semanticscholar.org MD simulations are used to explore the conformational landscape of flexible molecules like this compound, which has a flexible butyl chain. By simulating the atomic motions, researchers can identify stable conformers, the energy barriers between them, and the pathways of conformational change. nih.gov

MD simulations are also critical for studying solvent effects. Simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium. These studies reveal how interactions with the solvent (e.g., water) influence the conformational preferences and tautomeric equilibria of the solute molecule. nih.gov For instance, the stability of a particular tautomer or protonation state can be significantly different in a polar solvent compared to the gas phase. nih.gov

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. rsc.org This allows for the validation of plausible reaction pathways.

For example, in the synthesis of pyrimidine-based structures, DFT can be used to support proposed mechanisms, such as cyclo-condensation reactions. rsc.org The HOMO and LUMO energies of the reactants are calculated to assess their reactivity, and the structures of proposed intermediates are optimized to confirm their stability. rsc.org In studies of pyrimidine rearrangements, such as the Dimroth rearrangement, DFT calculations combined with solvent models have been used to investigate different mechanistic pathways (e.g., neutral, acidic, and basic conditions) to determine the most energetically favorable route. jchemrev.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. kcl.ac.uk

These calculations can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths. Such predictions can also account for solvent effects, which often cause a shift in the absorption bands (hypsochromic/blue shift or bathochromic/red shift) compared to the gas phase. kcl.ac.uk Similarly, the vibrational frequencies (IR spectra) can be computed and compared with experimental spectra to aid in the assignment of vibrational modes. kcl.ac.uk A strong correlation between predicted and experimental spectra provides confidence in the computed molecular structure and electronic properties.

| Parameter | Calculated Value (Gas Phase) | Calculated Value (DMSO) | Description |

| λmax 1 | 349.04 nm | 342.20 nm | A blue shift (hypsochromic) is observed in the polar solvent DMSO, suggesting stabilization of the ground state. |

| λmax 2 | 305.80 nm | 329.55 nm | A red shift (bathochromic) is observed, suggesting greater stabilization of the excited state in the solvent. |

| This table illustrates how TD-DFT calculations can predict UV-Visible absorption maxima for related heterocyclic compounds in different environments, showing solvent-induced shifts. This demonstrates the methodology used for validating computational models against experimental data. Data modeled from a study on a pyran derivative. kcl.ac.uk |

Rational Design Strategies for Novel Pyrimidinone Architectures Based on Computational Insights

The rational design of novel pyrimidinone architectures, including derivatives of the core structure this compound, is a process greatly enhanced by computational chemistry. These in silico methods allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts toward compounds with higher potential for desired therapeutic effects. This approach minimizes the costly and time-consuming process of synthesizing and screening a vast number of compounds. Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidinone derivatives, QSAR models can be developed to predict their efficacy as, for example, anticancer or antimicrobial agents. The process involves calculating a set of molecular descriptors for a series of known pyrimidinone analogs and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or topological, among others. A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized pyrimidinone derivatives. For instance, a QSAR study on dihydropyrimidinone derivatives revealed the importance of autocorrelated descriptors in their inhibitory activity.

Molecular docking is another powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the interactions between a pyrimidinone derivative and its biological target at the molecular level. For example, docking studies have been employed to investigate the binding modes of pyrimidine analogs against various protein targets, such as those involved in cancer or viral replication. The insights gained from molecular docking, such as key hydrogen bonds and hydrophobic interactions, can guide the modification of the this compound scaffold to enhance its binding affinity and selectivity for a specific target.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active pyrimidinone compounds, a pharmacophore model can be generated to represent the common features responsible for their activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model then serves as a 3D query to screen virtual libraries of compounds or to guide the design of new pyrimidinone derivatives that fit the pharmacophore, thus having a higher probability of being active.

The integration of these computational techniques provides a comprehensive framework for the rational design of novel pyrimidinone architectures. By starting with a lead compound like this compound, medicinal chemists can utilize these computational insights to design new derivatives with optimized properties.

Illustrative Data on Computationally Designed Pyrimidinone Derivatives

To exemplify the application of these computational strategies, the following tables present hypothetical data that could be generated during a rational design campaign for novel pyrimidinone-based inhibitors.

Table 1: QSAR Model for Hypothetical Pyrimidinone Derivatives

| Compound | Experimental pIC50 | Predicted pIC50 (MLR) | Predicted pIC50 (ANN) |

| P-1 | 5.2 | 5.1 | 5.2 |

| P-2 | 5.8 | 5.7 | 5.8 |

| P-3 | 6.1 | 6.0 | 6.1 |

| P-4 | 4.9 | 5.0 | 4.9 |

| P-5 | 6.5 | 6.4 | 6.5 |

This table illustrates how QSAR models (Multiple Linear Regression and Artificial Neural Network) can predict the biological activity (pIC50) of new compounds.

Table 2: Molecular Docking Scores of Designed Pyrimidinone Analogs

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| D-1 | Kinase A | -8.5 | LYS76, GLU91, LEU129 |

| D-2 | Protease B | -7.9 | ASP25, GLY27, ILE50 |

| D-3 | Kinase A | -9.2 | LYS76, GLU91, PHE130 |

| D-4 | Protease B | -8.1 | ASP25, GLY27, VAL52 |

| D-5 | Kinase A | -9.5 | LYS76, GLU91, TYR132 |

This table demonstrates how molecular docking can be used to estimate the binding affinity of designed compounds to their target proteins and identify key interactions.

Table 3: Pharmacophore-Based Virtual Screening Hits

| Hit ID | Chemical Structure | Fit Score | Predicted Activity |

| H-1 | [Structure] | 0.95 | High |

| H-2 | [Structure] | 0.92 | High |

| H-3 | [Structure] | 0.88 | Medium |

| H-4 | [Structure] | 0.85 | Medium |

| H-5 | [Structure] | 0.79 | Low |

This table shows the results of a virtual screen using a pharmacophore model, where compounds are ranked based on their fit to the model and their predicted activity.

Advanced Applications in Materials Science and Industrial Chemistry Non Medical Research

2-Butyl-6-hydroxypyrimidin-4(1H)-one as a Key Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of the this compound core makes it a valuable precursor in the synthesis of more complex heterocyclic systems. The presence of multiple reaction sites—the hydroxyl and ketone groups, the reactive ring carbons, and the potential for N-alkylation or acylation—allows for a diverse range of chemical transformations.

Research into related dihydroxypyrimidine (DHP) scaffolds has demonstrated their utility as versatile intermediates in the construction of intricate molecular architectures. nih.gov For instance, the synthesis of DHP carboxamides and carboxylic acids has been a key strategy in developing various bioactive compounds. nih.gov This suggests that this compound can similarly be employed as a foundational element for constructing novel polycyclic and spirocyclic heterocyclic systems. The general synthetic pathway to dihydroxypyrimidine derivatives often involves the condensation of an amidoxime (B1450833) with a Michael acceptor like dimethylacetylenedicarboxylate, followed by a Claisen rearrangement. nih.gov

The development of pyrido-dipyrimidine systems, for example, has been achieved through the reaction of aminoisouracils with various reagents, showcasing the versatility of the pyrimidine (B1678525) ring in building fused heterocyclic structures. nih.gov While specific examples starting from this compound are not yet prevalent in the literature, the established reactivity patterns of similar pyrimidinones (B12756618) strongly support its potential as a key building block.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Resulting Structure |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-substituted pyrimidinone |

| O-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., THF) | O-substituted pyrimidine |

| Electrophilic Aromatic Substitution | Halogenating agent (e.g., NBS, NCS) | Halogenated pyrimidinone |

Integration into Polymer Science and Supramolecular Chemistry

The ability of this compound to participate in hydrogen bonding and metal coordination makes it an attractive candidate for incorporation into polymers and supramolecular assemblies. The hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-ordered, non-covalent structures.

While direct studies on the integration of this compound into polymers are limited, the broader class of hydroxypyrimidinones has been recognized for its potential in creating functional materials. The self-assembly of these molecules can lead to the formation of liquid crystals, gels, and other organized structures. The butyl group in the 2-position can enhance solubility in organic solvents and influence the packing of the molecules in the solid state, which is a critical factor in the design of supramolecular materials.

Role as Ligands in Organometallic Chemistry and Coordination Chemistry

Hydroxypyrimidinones, as a class, are exceptional ligands for a variety of metal ions, particularly hard metal cations like Fe³⁺, Al³⁺, and Ga³⁺. researchgate.netkcl.ac.uk This chelating ability stems from the presence of the ortho-hydroxy and ketone groups, which form a stable five-membered ring upon coordination with a metal center. researchgate.netresearchgate.net

The coordination chemistry of 6-carboxamido-5,4-hydroxypyrimidinones has been explored, revealing that these ligands can form highly stable hexadentate complexes with gadolinium (Gd³⁺). acs.org This highlights the potential of the hydroxypyrimidinone core to be functionalized to create ligands with specific coordination numbers and geometries. It is therefore highly probable that this compound can act as a bidentate ligand, coordinating to a metal center through its hydroxyl and carbonyl oxygen atoms. The butyl group can provide steric bulk and influence the solubility and electronic properties of the resulting metal complex.

Table 2: Potential Metal Complexes with this compound as a Ligand

| Metal Ion | Potential Coordination Mode | Potential Application |

|---|---|---|

| Fe³⁺ | Bidentate (O,O) | Catalyst, Magnetic material |

| Al³⁺ | Bidentate (O,O) | Lewis acid catalyst |

| Cu²⁺ | Bidentate (O,O) | Catalyst, Antifouling agent |

Catalytic Applications of Pyrimidinone Derivatives

The metal complexes of hydroxypyrimidinones have potential applications in catalysis. The coordinated metal ion can act as a Lewis acid, activating substrates for a variety of organic transformations. While specific catalytic studies involving this compound are not yet reported, related pyrimidine-based systems have shown catalytic activity. For example, deep eutectic solvents (DESs) based on pyrimidine derivatives have been used as catalysts for the synthesis of pyranopyrimidines. nih.gov

The development of catalysts based on earth-abundant and non-toxic metals is a key area of research in green chemistry. The strong chelating ability of this compound for metals like iron could be exploited in the design of environmentally benign catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions.

Development of Novel Chemical Processes and Methodologies

The synthesis of this compound itself and its subsequent chemical modifications can drive the development of new synthetic methodologies. The construction of the pyrimidinone ring is a fundamental process in heterocyclic chemistry, and optimizing the synthesis of substituted derivatives like the title compound is of industrial importance.

Novel, high-yielding, one-step syntheses of related 2-chloropyrimidin-4-ol derivatives have been developed using thiophosgene, which represents a significant improvement over traditional multi-step procedures. chemicalbook.com Such advancements in synthetic methodology can make compounds like this compound more accessible for a wider range of applications.

Potential Utility as Analytical Reagents or Components in Sensing Materials

The strong and often selective binding of hydroxypyrimidinones to specific metal ions suggests their potential utility as analytical reagents. researchgate.net A molecule that changes its optical or electrochemical properties upon binding to a metal ion can be used as a sensor. The hydroxypyrimidinone scaffold can be functionalized with chromophores or fluorophores to create colorimetric or fluorescent sensors for the detection of environmentally or industrially important metal ions.

Although there are no specific reports on the use of this compound in chemical sensing, the known affinity of the hydroxypyrimidinone core for hard metal cations makes it a promising candidate for the development of new analytical tools. The butyl group can be used to tune the solubility and sensitivity of the sensor molecule.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic organic chemistry, aiming to reduce hazardous waste and energy consumption. bohrium.com For the pyrimidinone class of compounds, to which 2-Butyl-6-hydroxypyrimidin-4(1H)-one belongs, research has shifted from classical methods like the Biginelli reaction—which often required harsh conditions and produced low yields—to more eco-friendly alternatives. hilarispublisher.comnih.gov

Future research will likely focus on optimizing and adapting these green methodologies for the specific synthesis of this compound. Key areas of exploration include:

Solvent-Free Reactions: Techniques like "grindstone chemistry," which involves grinding reactants together without a solvent, have been shown to be effective for producing dihydropyrimidinones. scispace.com

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. researchgate.net The development of water-based multicomponent reactions (MCRs) for pyrimidine (B1678525) synthesis is a highly desirable goal. bohrium.com

Benign Catalysts: The use of inexpensive, non-toxic, and readily available catalysts is a significant trend. researchgate.net Organocatalysts like thiamine (B1217682) hydrochloride (Vitamin B1) and citric acid have been successfully used in the synthesis of pyrimidine derivatives. bohrium.comnih.gov Other approaches have employed microwave or ultrasound irradiation to improve reaction efficiency and reduce times. hilarispublisher.comresearchgate.netnih.gov

Table 1: Comparison of Sustainable Synthetic Methods for Pyrimidinone Derivatives

| Method | Catalyst/Medium | Key Advantages | Relevant Findings | Citations |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | Thiamine Hydrochloride | Environmentally benign, base and metal-free, high yields. | Effective for synthesizing pyrrolo[2,3-d]pyrimidine derivatives in aqueous media. | researchgate.net |

| Solvent-Free Synthesis | CuCl₂·2H₂O and Conc. HCl | Eco-friendly ("Grindstone Chemistry"), mild conditions. | Efficiently produces dihydropyrimidinones with high yields. | scispace.com |

| Ultrasound Irradiation | Various catalysts | Shorter reaction times, improved yields compared to conventional heating. | Can reduce reaction times from hours to minutes for pyrimidine synthesis. | hilarispublisher.comnih.gov |

| Aqueous Synthesis | Citric Acid | Eco-friendly, one-pot synthesis. | Successful for the synthesis of pyrimidopyrimidines. | bohrium.com |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond improving existing synthetic routes, a significant area of future research lies in discovering novel reactions that the this compound scaffold can undergo. This involves moving beyond simple functional group modifications to fundamentally alter the heterocyclic core.

A promising strategy is the "deconstruction-reconstruction" approach, which has been demonstrated on other pyrimidine-containing compounds. nih.gov This method involves chemically cleaving the pyrimidine ring to create a reactive intermediate, which can then be used in various cyclization reactions to build entirely new heterocyclic systems, such as pyridines or azoles. nih.gov Applying such a strategy to this compound could unlock access to novel molecular architectures that would be difficult to synthesize through traditional methods. nih.gov

Further research could also investigate ring transformation reactions, where the pyrimidinone core is converted into more complex polycyclic systems. researchgate.net Such transformations would dramatically expand the chemical space accessible from this starting material, creating opportunities for discovering compounds with unique properties.

Table 2: Potential Unconventional Transformation Strategies

| Strategy | Description | Potential Outcome for the Pyrimidinone Scaffold | Citations |

|---|---|---|---|

| Deconstruction-Reconstruction | The pyrimidine ring is cleaved into a reactive building block, which is then used to form a new heterocycle. | Transformation of the pyrimidinone core into other heterocycles like pyridines, pyrazoles, or 1,2-oxazoles. | nih.gov |

| Ring Transformation | A one-pot reaction sequence involving, for example, a coupling reaction followed by condensation with a new building block. | Generation of diversified and highly substituted pyrimidine libraries from a common precursor. | researchgate.net |

| Oxidative Cyclization | Intramolecular cyclization reactions induced by an oxidizing agent. | Formation of fused polycyclic heteroaromatic compounds from functionalized pyrimidinone precursors. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and faster reaction times. mdpi.commdpi.com This technology is particularly well-suited for the pharmaceutical industry and for reactions that are hazardous or involve unstable intermediates. researchgate.net

The synthesis of heterocyclic compounds, including pyrimidinones (B12756618), has been shown to benefit greatly from flow chemistry. researchgate.net For instance, a flow process for synthesizing pyrazolopyrimidinone (B8486647) derivatives reduced the reaction time from 9 hours in a batch reactor to just 16 minutes under flow conditions, while maintaining excellent yields. mdpi.com Future research on this compound will likely involve adapting its synthesis to flow reactors. This would not only make its production more efficient and scalable but also facilitate the rapid synthesis of a library of derivatives for screening purposes through the integration of automated platforms. vapourtec.com

Table 3: Batch vs. Flow Synthesis for Heterocycle Production

| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry | Citations |

|---|---|---|---|---|

| Reaction Time | Often hours (e.g., 9 hours for a pyrazolopyrimidinone) | Often minutes (e.g., 16 minutes for the same compound) | Significant reduction in time, higher throughput. | mdpi.com |

| Safety | Handling of hazardous reagents or exotherms is challenging at scale. | Small reactor volumes and superior heat transfer enhance safety. | Allows use of hazardous reagents and unstable intermediates safely. | mdpi.comresearchgate.net |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by running the system for a longer duration. | Facilitates transition from laboratory to industrial production. | mdpi.com |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and reaction time. | Higher reproducibility and potentially higher yields. | mdpi.comresearchgate.net |

Development of Advanced Analytical Tools for In-Situ Reaction Monitoring

To fully leverage the advantages of flow chemistry and automated synthesis, the development of advanced analytical tools for real-time, in-situ reaction monitoring is essential. mdpi.com Monitoring the progress of a chemical reaction as it happens allows for rapid optimization of conditions, ensuring higher yields and purity.

For the synthesis of this compound and its derivatives, future work will focus on integrating analytical techniques directly into the reaction setup. This could involve: